[3-(2-Chlorophenyl)pyrrolidin-3-yl]methanol
Description
[3-(2-Chlorophenyl)pyrrolidin-3-yl]methanol is a pyrrolidine derivative featuring a 2-chlorophenyl substituent at the 3-position of the pyrrolidine ring and a hydroxymethyl (-CH2OH) group. Its structure combines aromatic and heterocyclic moieties, enabling interactions with biological targets such as enzymes or receptors.
Properties
Molecular Formula |
C11H14ClNO |
|---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
[3-(2-chlorophenyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C11H14ClNO/c12-10-4-2-1-3-9(10)11(8-14)5-6-13-7-11/h1-4,13-14H,5-8H2 |
InChI Key |
OYFSIHNDHPCRHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(CO)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Chlorophenyl)pyrrolidin-3-yl]methanol typically involves the formation of the pyrrolidine ring followed by the introduction of the chlorophenyl and methanol groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chlorobenzaldehyde with a suitable amine can lead to the formation of the pyrrolidine ring, which is then further functionalized to introduce the methanol group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group undergoes oxidation under controlled conditions:
Mechanistic Insight : PCC selectively oxidizes primary alcohols to aldehydes via a two-electron transfer mechanism . Stronger oxidants like KMnO₄ proceed to carboxylic acids but risk side reactions at the pyrrolidine nitrogen.
Esterification Reactions
The hydroxyl group reacts with acylating agents:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetyl chloride | TEA, DCM, 0°C → RT | 3-(2-Chlorophenyl)pyrrolidin-3-yl acetate | 83% |
| Benzoyl chloride | DMAP, CH₃CN, reflux | 3-(2-Chlorophenyl)pyrrolidin-3-yl benzoate | 76% |
Key Data :
-
NMR Confirmation : Ester protons appear at δ 2.05–2.10 ppm (acetate) or δ 7.45–8.05 ppm (benzoate).
-
Steric Effects : Bulkier reagents (e.g., pivaloyl chloride) reduce yields to ~50% due to hindered access to the alcohol .
Acylation at the Pyrrolidine Nitrogen
The secondary amine undergoes acylation with electrophilic reagents:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetic anhydride | DCM, RT, 12 h | N-Acetyl-3-(2-chlorophenyl)pyrrolidin-3-ylmethanol | 89% |
| Benzoyl isocyanate | THF, −10°C, 2 h | N-Benzoyl-3-(2-chlorophenyl)pyrrolidin-3-ylmethanol | 67% |
Kinetic Note : Acylation proceeds faster in polar aprotic solvents (e.g., DMF) but may require base scavengers to prevent O-acylation side reactions .
Nucleophilic Substitution
The 2-chlorophenyl group participates in SNAr reactions under forcing conditions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaN₃, CuI | DMF, 120°C, 24 h | 3-(2-Azidophenyl)pyrrolidin-3-ylmethanol | 41% |
| KSCN, Pd(OAc)₂ | DMSO, 100°C, 18 h | 3-(2-Thiocyanatophenyl)pyrrolidin-3-ylmethanol | 38% |
Limitation : Steric hindrance from the 2-chloro substituent reduces reactivity compared to para-substituted analogs (e.g., 4-chlorophenyl derivatives show ~60% yields) .
Condensation Reactions
The alcohol and amine groups enable cyclocondensation:
| Partner | Conditions | Product | Yield |
|---|---|---|---|
| Glyoxylic acid | H₂O, 180°C, 1.5 h | 1,3-Oxazinan-4-one derivative | 45% |
| Ethylenediamine | EtOH, reflux, 6 h | Bicyclic pyrrolidine-oxazine hybrid | 32% |
Stereochemical Impact : Chiral centers in the pyrrolidine ring induce diastereoselectivity (dr 3:1 observed for oxazine formation) .
Reductive Amination
The primary alcohol can be converted to an amine via intermediate aldehydes:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NH₄OAc, NaBH₃CN | MeOH, RT, 12 h | 3-(2-Chlorophenyl)pyrrolidin-3-ylmethylamine | 58% |
Application : The resulting amine serves as a precursor for anticonvulsant agents in medicinal chemistry .
Ring-Opening Reactions
Under acidic conditions, the pyrrolidine ring undergoes cleavage:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| H₂SO₄ (conc.) | 100°C, 3 h | 4-Chloro-β-aminopentanol derivative | 27% |
Caution : Harsh conditions lead to decomposition; milder alternatives (e.g., enzymatic methods) are preferred for chiral integrity.
Scientific Research Applications
Chemistry: In chemistry, [3-(2-Chlorophenyl)pyrrolidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, contributing to the development of new products with enhanced properties.
Mechanism of Action
The mechanism of action of [3-(2-Chlorophenyl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituted Phenylpyrrolidine Methanol Derivatives
Table 1: Comparison of Key Structural and Physical Properties
Key Observations :
- The addition of a 6-fluoro group (as in ) increases molecular weight and may alter binding specificity.
- Functional Groups : Benzoyl () and benzyl () derivatives introduce steric bulk, impacting conformational flexibility and target engagement. Methoxy groups () contribute to hydrogen-bonding capacity.
Pyridine-Based Methanol Analogs
Table 2: Pyridine Derivatives with Hydroxymethyl Groups
Key Observations :
- Heterocyclic vs. Homocyclic : Pyridine-based analogs () exhibit distinct electronic properties due to the nitrogen atom, influencing solubility and acidity (pKa of the hydroxyl group).
- Biological Relevance: The fluoropyridinyl-pyrrolidine methanol () is marketed as a building block (HB085), suggesting utility in drug discovery, particularly for kinase or protease inhibitors.
Biological Activity
The compound [3-(2-Chlorophenyl)pyrrolidin-3-yl]methanol, a pyrrolidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, neuroprotective effects, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pyrrolidine ring substituted with a 2-chlorophenyl group and a hydroxymethyl group, which may influence its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives, including this compound. The compound was evaluated against various bacterial strains and fungi, showcasing notable inhibitory effects.
In Vitro Studies
In vitro tests demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 512 μg/mL against strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of this compound
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Candida albicans | 256 |
These results suggest that the presence of the chlorophenyl group enhances the compound's interaction with microbial targets.
Neuroprotective Effects
Pyrrolidine derivatives have also been investigated for their neuroprotective properties. Research indicates that compounds similar to this compound can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's.
The mechanism by which this compound exerts its neuroprotective effects may involve:
- AChE Inhibition : The compound's ability to inhibit AChE suggests potential in treating cognitive disorders.
- Antioxidant Activity : Some studies indicate that related compounds possess antioxidant properties, which could mitigate oxidative stress in neuronal cells .
Table 2: AChE Inhibition Activity
| Compound | IC50 (μM) |
|---|---|
| This compound | 10.76 |
| Donepezil | 0.09 |
| Galanthamine | 0.05 |
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyrrolidine ring and substituents can significantly affect potency and selectivity.
Key Findings
- Substituent Positioning : The position of the chlorophenyl group plays a critical role in enhancing antibacterial activity.
- Hydroxymethyl Group : The presence of the hydroxymethyl group is associated with improved solubility and bioavailability, potentially increasing therapeutic efficacy .
Case Studies
Several case studies have documented the efficacy of pyrrolidine derivatives in clinical settings:
- Case Study on Antimicrobial Efficacy : A study involving a series of pyrrolidine derivatives found that modifications similar to those in this compound resulted in enhanced antibacterial properties against resistant strains of bacteria.
- Neuroprotection in Animal Models : Animal studies demonstrated that compounds with similar structures provided significant neuroprotection in models of oxidative stress, suggesting potential therapeutic applications for neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [3-(2-Chlorophenyl)pyrrolidin-3-yl]methanol, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves pyrrolidine ring formation followed by functionalization. For example, tert-butyl carbamate-protected intermediates are used to introduce substituents (e.g., chlorophenyl groups) via nucleophilic substitution or coupling reactions. Optimization parameters include:
- Catalysts : Palladium-based catalysts for cross-coupling .
- Temperature : Controlled heating (e.g., 80–100°C) to minimize side reactions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) for isolating intermediates .
- Table 1 : Key Synthetic Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Ring formation | NH₃/MeOH, 60°C | 65 | |
| 2 | Chlorophenyl addition | 2-Chlorophenylboronic acid, Pd(PPh₃)₄ | 72 |
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry. For example, δ 3.40–3.18 ppm (pyrrolidine protons) and δ 7.47–7.59 ppm (chlorophenyl aromatic protons) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ = 405.0997) .
- X-ray Crystallography : SHELX software for refining crystal structures, particularly to resolve stereochemical ambiguities .
Q. How should this compound be stored to ensure stability during experiments?
- Storage Conditions :
- Temperature: –20°C in amber vials to prevent photodegradation .
- Atmosphere: Argon or nitrogen gas to minimize oxidation .
Advanced Research Questions
Q. What mechanistic insights exist for the stereoselective synthesis of this compound?
- Key Findings :
- Intermediate Isolation : tert-Butyl carbamate intermediates stabilize the pyrrolidine ring during chiral center formation .
- Stereochemical Control : Use of chiral auxiliaries (e.g., (R)-BINOL) or asymmetric catalysis to achieve >90% enantiomeric excess (ee) .
- Challenges : Competing pathways leading to racemization; mitigated by low-temperature (–40°C) reactions .
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Cross-Validation Strategies :
- NMR vs. X-ray : Discrepancies in proton assignments resolved via SHELXL refinement of crystallographic data .
- MS/MS Fragmentation : Compare experimental fragments with in silico predictions (e.g., CFM-ID software) .
- Case Study : A 0.3 ppm deviation in ¹³C NMR was attributed to solvent polarity; confirmed via DFT calculations .
Q. What methodologies are used to evaluate the biological activity of this compound derivatives?
- In Vitro Assays :
- Antimicrobial : MIC (Minimum Inhibitory Concentration) testing against S. aureus (IC₅₀ = 12.5 μM) .
- Anticancer : MTT assay on HeLa cells (IC₅₀ = 8.7 μM) .
- Computational Tools : Molecular docking (AutoDock Vina) to predict binding to bacterial biotin carboxylase .
Q. What strategies enable efficient derivatization of this compound for SAR studies?
- Functionalization Approaches :
- Protecting Groups : TBS (tert-butyldimethylsilyl) for hydroxyl protection during coupling reactions .
- Cross-Coupling : Suzuki-Miyaura reactions to introduce fluorinated aryl groups .
- Table 2 : Example Derivatives and Activities
| Derivative | Modification | Bioactivity (IC₅₀) | Reference |
|---|---|---|---|
| A | Fluoro substitution | 5.2 μM (Anticancer) | |
| B | Trifluoromethyl addition | 9.8 μM (Antimicrobial) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
